3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid
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Overview
Description
3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a pyridazine moiety, and a propanoic acid group. It has garnered interest due to its potential as an inhibitor in biochemical pathways, particularly in the context of neurodegenerative diseases and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced through a nucleophilic substitution reaction, often using 6-methylpyridazine as a starting material.
Attachment of the Propanoic Acid Group: The final step involves the esterification or amidation of the intermediate compound to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid involves its role as an inhibitor of kynurenine 3-monooxygenase (KMO). By inhibiting KMO, the compound affects the kynurenine pathway of tryptophan metabolism, which is implicated in various neurodegenerative and inflammatory diseases. The inhibition of KMO leads to a decrease in the production of neurotoxic metabolites, thereby exerting a protective effect .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoic acid: Another KMO inhibitor with a similar structure but different heterocyclic rings.
3-Chloro-6-methylpyridazine: A simpler compound that shares the pyridazine moiety but lacks the benzoxazole and propanoic acid groups.
Uniqueness
3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid is unique due to its specific combination of functional groups and its potent inhibitory effect on KMO. This makes it a valuable compound for research in neurodegenerative and inflammatory diseases .
Properties
Molecular Formula |
C17H16ClN3O4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[5-chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23) |
InChI Key |
YWASLAPMFGBZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl |
Origin of Product |
United States |
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